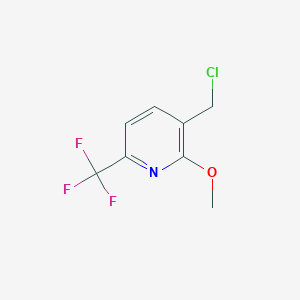

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBNMKJHVGZTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733150 | |

| Record name | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-38-4 | |

| Record name | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes chloromethylation, methoxylation, and trifluoromethylation steps, each requiring precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine serves as an important building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for:

- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

- Anticancer Potential : The compound has shown promise in inhibiting tumor cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Agrochemical Applications

The compound is utilized in the development of agrochemicals, particularly as:

- Insecticides and Herbicides : Its derivatives are effective against various agricultural pests. The trifluoromethyl group enhances the biological activity of these compounds, making them suitable for crop protection .

- Crop Protection Products : Over 20 TFMP-containing agrochemicals have received ISO common names, demonstrating the compound's significance in agricultural science .

Case Study 1: Antimicrobial Efficacy

In a study evaluating trifluoromethylpyridine derivatives, compounds similar to 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine demonstrated significant antibacterial activity against standard strains. The results indicated a need for further exploration into the structure-activity relationship to optimize efficacy .

Case Study 2: Cancer Cell Proliferation Inhibition

Research focused on the anticancer potential of trifluoromethylpyridines revealed that certain derivatives could effectively inhibit cell growth through modulation of apoptosis-related signaling pathways. This highlights the compound's potential role in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on substituent positions, reactivity, and applications.

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol |

|---|---|---|---|

| Molecular Weight | 225.6 g/mol | 209.6 g/mol | 213.6 g/mol |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

| Water Solubility | Low (methoxy enhances solubility slightly) | Very low | Moderate (due to -SH) |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

Biological Activity

3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and potential applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chloromethyl group, a methoxy group, and a trifluoromethyl group. These functional groups contribute to its reactivity and biological properties:

| Functional Group | Effect |

|---|---|

| Chloromethyl | Participates in nucleophilic substitution reactions |

| Methoxy | Acts as an electron-donating group, influencing reactivity |

| Trifluoromethyl | Enhances lipophilicity and biological activity |

1. Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely disrupts bacterial cell membranes or interferes with essential cellular processes, although specific mechanisms require further elucidation.

- Case Study : In a study evaluating similar trifluoromethylpyridine derivatives, compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anticancer Potential

The compound's biological activity extends to anticancer research. Preliminary studies suggest it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth.

- Cell Line Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, although specific data for 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is limited .

- Research Findings : A related study highlighted the potential of trifluoromethylpyridines in targeting cancer cells, indicating a promising avenue for drug development .

3. Insecticidal Activity

This compound has also been investigated for its insecticidal properties. The presence of the trifluoromethyl group enhances its efficacy against various agricultural pests.

- Effectiveness : Research has shown that trifluoromethylpyridine derivatives can exhibit higher insecticidal activity compared to traditional pesticides .

- Field Trials : In field trials, compounds similar to 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine have been effective against target insect species, supporting their use in crop protection strategies .

Molecular Mechanisms

The biological effects of 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine are mediated through several molecular mechanisms:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their function or altering their activity.

- Gene Expression Modulation : Studies indicate that it can affect gene expression related to cell cycle regulation and apoptosis .

- Stability and Degradation : While stable under standard conditions, the compound may degrade under prolonged exposure to light or heat, impacting its biological efficacy over time .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine, and what reaction conditions yield the highest purity?

- Methodological Answer :

- Step 1 : Start with a pyridine ring functionalized with trifluoromethyl and methoxy groups. A Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 2-methoxy-6-(trifluoromethyl)pyridine-3-boronic acid) and a palladium catalyst (e.g., Pd(PPh₃)₄) can introduce substituents regioselectively .

- Step 2 : Introduce the chloromethyl group via nucleophilic substitution. For example, react 2-methoxy-6-(trifluoromethyl)pyridine with chloromethylating agents (e.g., ClCH₂MgBr) under anhydrous conditions .

- Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (petroleum ether/ethyl acetate mixtures) to achieve >95% purity .

- Key Conditions : Use K₂CO₃ as a base for deprotonation and DMSO as a solvent for fluorination steps . Monitor reactions via TLC and confirm purity via HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the substitution pattern and structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to the methoxy group (δ ~3.9 ppm for OCH₃) and chloromethyl group (δ ~4.5 ppm for CH₂Cl). The trifluoromethyl group causes deshielding in nearby carbons (δ ~120-125 ppm for CF₃) .

- IR Spectroscopy : Confirm C-Cl stretching (~550-750 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 255.6 (C₈H₇ClF₃NO) with fragmentation patterns indicating loss of Cl (Δ m/z 35) and CF₃ (Δ m/z 69) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., dihedral angles between pyridine and substituents) .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethyl group play in stabilizing intermediates during nucleophilic substitution reactions?

- Methodological Answer :

- The CF₃ group is electron-withdrawing, polarizing the pyridine ring and enhancing electrophilicity at the chloromethyl site. This facilitates SN2 reactions with amines or thiols under mild conditions (e.g., DMF, 60°C) .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl instead of CF₃) using kinetic studies (UV-Vis monitoring) .

Q. How do steric and electronic effects of the methoxy group influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- The methoxy group at position 2 directs coupling reactions to position 4 via ortho/para activation. Steric hindrance from the OCH₃ group limits reactivity at position 3.

- Case Study : Suzuki coupling of 2-methoxy-6-(trifluoromethyl)pyridine-3-boronic acid with aryl halides yields para-substituted products in >80% yield .

- DFT Calculations : Use Gaussian09 to model electron density maps and confirm regioselectivity trends .

Q. What strategies resolve contradictions in reported yields for chloromethylation reactions under varying conditions?

- Methodological Answer :

- Contradiction : Yields range from 60% (aqueous KF) to 85% (anhydrous DMSO) .

- Resolution : Optimize solvent polarity (DMSO > H₂O for Cl⁻ stabilization) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Validation : Perform Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) and identify optimal conditions .

Q. How do computational models predict the bioactivity of this compound, and what experimental validations are required?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like kinases or GPCRs. The CF₃ group enhances hydrophobic interactions .

- DFT Studies : Calculate HOMO/LUMO energies to assess redox potential and nucleophilicity .

- In Vitro Validation : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to confirm computational predictions .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.